3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of thiazolidine, pyridopyrimidine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable cyclopentanone derivative with a thioamide under acidic conditions.
Pyridopyrimidine Core Construction: This step might involve the condensation of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization.
Phenoxy Group Introduction: The final step could involve the nucleophilic substitution of a halogenated pyridopyrimidine intermediate with a 3-methylphenol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the phenoxy group.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridopyrimidine core or the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Potential biological applications might include its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
The compound could be investigated for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In material science, it might be used in the development of novel polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their anti-diabetic properties.
Pyridopyrimidines: Often investigated for their anti-cancer activities.
Phenoxy Derivatives: Commonly used in herbicides and pharmaceuticals.
Uniqueness
What sets 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which could confer distinct chemical reactivity and biological activity profiles.
Properties
Molecular Formula |
C24H21N3O3S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21N3O3S2/c1-15-7-6-10-17(13-15)30-21-18(22(28)26-12-5-4-11-20(26)25-21)14-19-23(29)27(24(31)32-19)16-8-2-3-9-16/h4-7,10-14,16H,2-3,8-9H2,1H3/b19-14- |
InChI Key |
HYPQDDSKLZNQMD-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCCC5 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCCC5 |
Origin of Product |
United States |
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